Tetraamminepalladium(II) dichloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

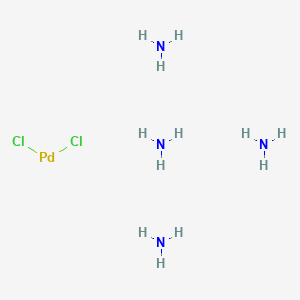

Tetraamminepalladium(II) dichloride, also known as this compound, is a useful research compound. Its molecular formula is Cl2H12N4Pd and its molecular weight is 245.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Applications

Tetraamminepalladium(II) dichloride is primarily utilized as a catalyst in various organic reactions. Its ability to facilitate reactions such as cross-coupling has made it invaluable in synthetic organic chemistry.

Key Reactions:

- Suzuki-Miyaura Coupling: This reaction involves the coupling of boronic acids with aryl halides, facilitated by palladium catalysts. This compound serves as an effective catalyst for this process, enabling the formation of biaryl compounds .

- Heck Reaction: In this reaction, alkenes are coupled with aryl halides to form substituted alkenes. The presence of this compound enhances the efficiency and selectivity of the reaction .

- Sonogashira Coupling: This method couples terminal alkynes with aryl halides, and this compound is often used to improve yields and reaction rates .

Nanoparticle Synthesis

This compound is also employed as a precursor for the synthesis of palladium nanoparticles. These nanoparticles exhibit unique catalytic properties and can be supported on various substrates, enhancing their applicability in catalysis.

Applications in Nanoparticle Synthesis:

- Carbon Supports: The compound can be used to synthesize palladium nanoparticles on carbon supports, which are effective catalysts for the selective reduction of nitrite to nitrogen .

- Immobilized Catalysts: By immobilizing palladium complexes derived from this compound on different substrates, researchers can create catalysts with high activity and stability .

Material Science

In material science, this compound is utilized for developing advanced materials with specific properties.

Key Applications:

- Conductive Polymers: The compound can be integrated into conductive polymer matrices to enhance electrical conductivity and thermal stability .

- Mesoporous Materials: It is used in the preparation of mesoporous structures that have applications in catalysis and adsorption processes .

Case Study 1: Suzuki-Miyaura Reaction

A study demonstrated that using this compound as a catalyst significantly improved the yield of biaryl compounds compared to other palladium sources. The optimized conditions allowed for a reduction in reaction time while maintaining high selectivity .

Case Study 2: Palladium Nanoparticles on Carbon Supports

Research indicated that palladium nanoparticles synthesized from this compound exhibited enhanced catalytic activity in the reduction of nitrites. The study highlighted the efficiency of these nanoparticles when supported on activated carbon, showcasing their potential in environmental applications .

特性

CAS番号 |

15974-14-8 |

|---|---|

分子式 |

Cl2H12N4Pd |

分子量 |

245.4 g/mol |

IUPAC名 |

azane;dichloropalladium |

InChI |

InChI=1S/2ClH.4H3N.Pd/h2*1H;4*1H3;/q;;;;;;+2/p-2 |

InChIキー |

AQBOUNVXZQRXNP-UHFFFAOYSA-L |

SMILES |

N.N.N.N.Cl[Pd]Cl |

正規SMILES |

N.N.N.N.[Cl-].[Cl-].[Pd+2] |

関連するCAS |

13601-08-6 (dinitrate) 13815-17-3 (dichloride) 61495-96-3 (diacetate) 68413-68-3 (dihydroxide) |

同義語 |

dichlorotetramine palladium(II) dichlorotetramine palladium(II) diacetate dichlorotetramine palladium(II) dichloride dichlorotetramine palladium(II) dihydroxide dichlorotetramine palladium(II) dinitrate tetraamine palladium tetramine dichloropalladium(II) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。